molecular formula C17H19N3O2S B269012 N-(2-isopropoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea

N-(2-isopropoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B269012
M. Wt: 329.4 g/mol
InChI Key: YMTKVZMMJMBFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Isothiocyanate Pyridine Thiourea (IPTU) and is synthesized using a specific method. In

Mechanism of Action

The mechanism of action of IPTU is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. The inhibition of HDACs by IPTU leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-cancer effects. IPTU has also been reported to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
IPTU has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. IPTU also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has been reported to inhibit the replication of viruses such as HIV and hepatitis B. IPTU has also been studied for its neuroprotective effects and has shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

IPTU has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been reported to exhibit low toxicity and can be administered orally. However, IPTU has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy in treating diseases in humans is yet to be established.

Future Directions

There are several future directions for research on IPTU. Further studies are needed to understand its mechanism of action and its potential therapeutic applications. IPTU can be studied in combination with other drugs to enhance its efficacy in treating diseases. Its neuroprotective effects can be further studied to develop treatments for neurodegenerative diseases. The use of IPTU in treating viral infections can also be explored further.

Synthesis Methods

The synthesis of IPTU involves the reaction of 2-isopropoxybenzoyl chloride with 3-pyridinemethylamine in the presence of triethylamine. This reaction results in the formation of N-(2-isopropoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. The purity of the synthesized compound is confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

IPTU has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. IPTU has also been studied for its neuroprotective effects and has shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(2-isopropoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-propan-2-yloxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C17H19N3O2S/c1-12(2)22-15-8-4-3-7-14(15)16(21)20-17(23)19-11-13-6-5-9-18-10-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21,23)

InChI Key

YMTKVZMMJMBFMF-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C(=O)NC(=S)NCC2=CN=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC(=S)NCC2=CN=CC=C2

Origin of Product

United States

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